molecular formula C15H12Br2O4 B310950 2,4-Dibromophenyl 2,6-dimethoxybenzoate

2,4-Dibromophenyl 2,6-dimethoxybenzoate

Cat. No.: B310950
M. Wt: 416.06 g/mol
InChI Key: BJDLEXSTLJKFOD-UHFFFAOYSA-N
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Description

2,4-Dibromophenyl 2,6-dimethoxybenzoate is an aromatic ester derivative characterized by a 2,6-dimethoxybenzoate backbone esterified with a 2,4-dibromophenyl group. The compound combines electron-donating methoxy groups at the 2- and 6-positions of the benzoate moiety with electron-withdrawing bromine atoms on the phenyl ring. petiolaris plants) and metal complexes involving 2,6-dimethoxybenzoate ligands .

Properties

Molecular Formula

C15H12Br2O4

Molecular Weight

416.06 g/mol

IUPAC Name

(2,4-dibromophenyl) 2,6-dimethoxybenzoate

InChI

InChI=1S/C15H12Br2O4/c1-19-12-4-3-5-13(20-2)14(12)15(18)21-11-7-6-9(16)8-10(11)17/h3-8H,1-2H3

InChI Key

BJDLEXSTLJKFOD-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C(=O)OC2=C(C=C(C=C2)Br)Br

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)OC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Methoxy vs. Bromine Substituents :
    • 2,6-Dimethoxybenzoate Esters : Methoxy groups are electron-donating via resonance, increasing electron density on the aromatic ring. This enhances stability in reactions like esterification (e.g., ethyl 2,6-dimethoxybenzoate synthesized via acid catalysis in 71% yield under CO₂) .
    • Brominated Analogs : Bromine atoms at the 2- and 4-positions introduce steric bulk and electron-withdrawing effects, which may reduce reactivity in nucleophilic substitutions compared to methoxy-substituted esters. For example, brominated phenyl esters (e.g., 5-bromo-2-naphthyl 2,6-dimethoxybenzoate) exhibit altered solubility and stability due to halogen effects .

Crystal and Conformational Properties

  • Crystallography: Ethyl 2,6-dimethoxybenzoate crystallizes in the triclinic space group Pī with two molecules per asymmetric unit .

Physicochemical Properties

Solubility

  • Metal Complexes : Solubility trends in Cu(II) dimethoxybenzoates follow 2,6- > 2,3- > 3,5- due to inductive and steric effects of methoxy groups . For esters, bromine substituents are expected to reduce water solubility compared to methoxy or hydroxyl analogs (e.g., benzyl 2-hydroxy-6-methoxybenzoate in A. petiolaris) .

Thermal Stability

  • Decomposition Pathways : Cu(II) 2,6-dimethoxybenzoate decomposes via dehydration and decarboxylation to CuO . Brominated esters may exhibit lower thermal stability due to weaker C-Br bonds (bond energy ~276 kJ/mol vs. C-O ~360 kJ/mol), leading to earlier decomposition.

Esterification and Functionalization

  • Yield and Conditions : Ethyl 2,6-dimethoxybenzoate is synthesized in 71% yield under CO₂, while brominated analogs may require harsher conditions (e.g., elevated temperatures or brominating agents) .
  • Glycosylation Reactions: 2,6-Dimethoxybenzoate esters are used in stereoselective glycosylation (e.g., α-D-glucopyranose derivatives in 91% yield) . Bromine substituents could hinder such reactions due to steric interference.

Spectroscopic Characterization

NMR and IR Data

  • NMR Shifts : Methoxy groups in 2,6-dimethoxybenzoate esters resonate at δ ~3.8–4.0 ppm (¹H) and δ ~55–60 ppm (¹³C) . Bromine atoms deshield adjacent protons, shifting signals downfield (e.g., aromatic protons near Br may appear at δ >7.5 ppm).
  • IR Vibrations : The ester carbonyl (C=O) stretch in 2,6-dimethoxybenzoates occurs at ~1720–1740 cm⁻¹ . Bromine substitution may slightly lower this frequency due to inductive effects.

Data Tables

Table 1: Comparative Solubility of Metal 2,6-Dimethoxybenzoates

Metal Ion Solubility (mol·dm⁻³) Order (Increasing Solubility) Reference
Cu(II) ~10⁻² 3,5- < 2,3- < 2,6-
Co(II) ~10⁻² Co > Ni > Cu

Table 2: Reaction Yields of Selected Esters

Compound Reaction Yield Conditions Reference
Ethyl 2,6-dimethoxybenzoate 71% CO₂, Rh catalyst
α-D-Glucopyranose 2,6-dimethoxybenzoate 91% 15 min, room temp
5-Bromo-2-naphthyl 2,6-dimethoxybenzoate Not reported Brominating agents

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